3-Cyclopropoxy-5-(methylthio)picolinonitrile
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Overview
Description
3-Cyclopropoxy-5-(methylsulfanyl)pyridine-2-carbonitrile is a heterocyclic compound with the molecular formula C10H10N2OS and a molecular weight of 206.26 g/mol . This compound features a pyridine ring substituted with a cyclopropoxy group at the 3-position, a methylsulfanyl group at the 5-position, and a carbonitrile group at the 2-position. Pyridine derivatives are known for their wide range of biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopropoxy-5-(methylsulfanyl)pyridine-2-carbonitrile can be achieved through various synthetic routes. One common method involves the reaction of 3-cyclopropoxy-5-(methylsulfanyl)pyridine with a suitable nitrile source under controlled conditions . The reaction typically requires the use of a base, such as sodium hydride, and an appropriate solvent, like dimethylformamide (DMF), to facilitate the formation of the carbonitrile group.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropoxy-5-(methylsulfanyl)pyridine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The cyclopropoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, alcohols, or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxide or sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
3-Cyclopropoxy-5-(methylsulfanyl)pyridine-2-carbonitrile has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anticancer and antimicrobial drugs.
Biological Studies: The compound is studied for its biological activities, including its potential as an enzyme inhibitor and its effects on cellular pathways.
Chemical Research: It serves as a precursor for the synthesis of more complex heterocyclic compounds with diverse biological activities.
Mechanism of Action
The mechanism of action of 3-cyclopropoxy-5-(methylsulfanyl)pyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can disrupt cellular processes and lead to therapeutic effects, such as the inhibition of cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
3-Cyclopropoxy-5-(methylsulfanyl)pyridine-4-carbonitrile: Similar structure but with the carbonitrile group at the 4-position.
3-Cyclopropoxy-5-(methylthio)picolinonitrile: Similar structure with a methylthio group instead of a methylsulfanyl group.
Uniqueness
3-Cyclopropoxy-5-(methylsulfanyl)pyridine-2-carbonitrile is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity. The presence of the cyclopropoxy and methylsulfanyl groups provides distinct steric and electronic properties that differentiate it from other pyridine derivatives .
Properties
Molecular Formula |
C10H10N2OS |
---|---|
Molecular Weight |
206.27 g/mol |
IUPAC Name |
3-cyclopropyloxy-5-methylsulfanylpyridine-2-carbonitrile |
InChI |
InChI=1S/C10H10N2OS/c1-14-8-4-10(13-7-2-3-7)9(5-11)12-6-8/h4,6-7H,2-3H2,1H3 |
InChI Key |
HFYQOCLZQYUZIT-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC(=C(N=C1)C#N)OC2CC2 |
Origin of Product |
United States |
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